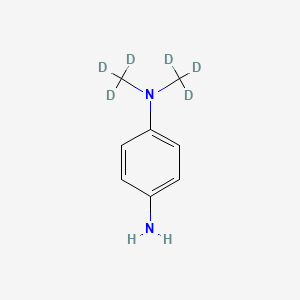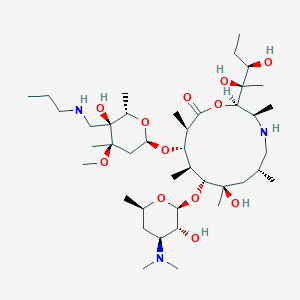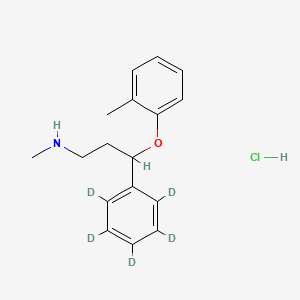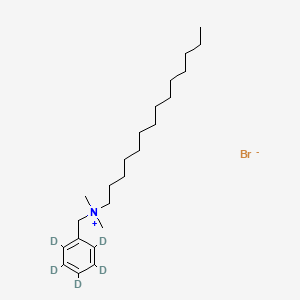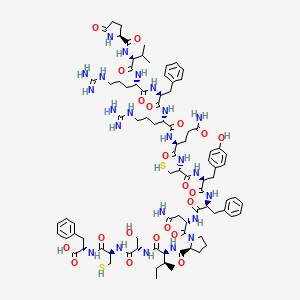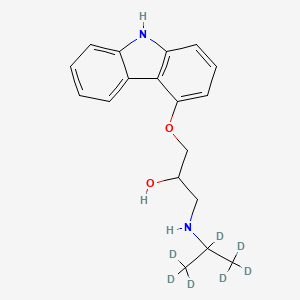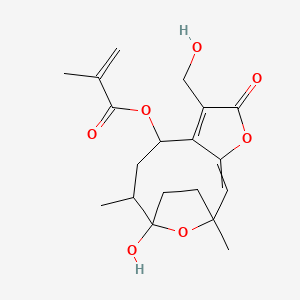
8|A-(2-Methylacryloyloxy)hirsutinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.
Mechanism of Action
8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .
Comparison with Similar Compounds
Similar Compounds
8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:
Uniqueness
8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.
Properties
IUPAC Name |
[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXXZXCVFUXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
